Lipophilicity Contrast: Isopropyl Branching Reduces XLogP3 Relative to the n-Propyl Isomer
The isopropyl-substituted target compound exhibits a lower computed lipophilicity (XLogP3 = 1.1) than its linear n-propyl isomer N-(piperidin-2-ylmethyl)propan-1-amine (XLogP3 = 1.2), despite sharing the same molecular formula (C9H20N2) and molecular weight [1][2]. This 0.1 log-unit difference reflects the more compact hydrophobic surface of the branched alkyl group and may translate into measurably lower non-specific protein binding or altered membrane partitioning when incorporated into larger molecular constructs.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | N-(piperidin-2-ylmethyl)propan-1-amine: XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 = -0.1 (isopropyl more polar) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Even small lipophilicity differences can influence the suitability of a building block for central nervous system drug discovery programs where lower logP is often preferred.
- [1] PubChem. Compound Summary for CID 53346652, N-(Piperidin-2-ylmethyl)propan-2-amine. National Center for Biotechnology Information (2024). View Source
- [2] PubChem. Compound Summary for CID 20261518, N-(piperidin-2-ylmethyl)propan-1-amine. National Center for Biotechnology Information (2024). View Source
